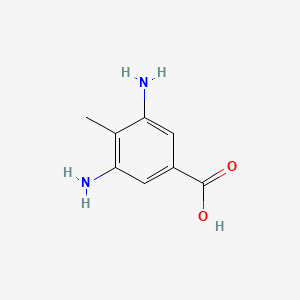

3,5-Diamino-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diamino-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,9-10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWUVCLZVAITFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288576 | |

| Record name | 3,5-diamino-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-36-9 | |

| Record name | 6633-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-diamino-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Diamino-4-methylbenzoic acid

Abstract

3,5-Diamino-4-methylbenzoic acid is an aromatic compound featuring a benzoic acid core substituted with two amino groups and one methyl group. This unique arrangement of functional groups—a carboxylic acid, two aromatic amines, and a methyl group—imparts a distinct set of physicochemical properties that make it a molecule of interest for synthetic chemistry and materials science. This guide provides an in-depth analysis of its key properties, outlines robust experimental protocols for their determination, and offers insights into the causality behind these analytical choices, ensuring a thorough understanding for research and development applications.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure and unique identifiers. These elements are crucial for database searches, regulatory submissions, and ensuring the correct material is used in experimental work.

Chemical Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The electron-donating amino groups and the electron-withdrawing carboxylic acid group on the benzene ring influence its reactivity, polarity, and intermolecular interactions.

Caption: 2D structure of this compound.

Key Identifiers

For unambiguous identification, the following identifiers are critical:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6633-36-9 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Synonyms | 3,5-Diamino-p-toluic acid | [2] |

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological environments. The table below summarizes the core properties of this compound.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [2] |

| Melting Point | Approx. 240-245°C | [2] |

| Boiling Point | 453.3°C at 760 mmHg (Predicted) | [2] |

| Density | 1.353 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in water, slightly soluble in ethanol | [2] |

| pKa | Not experimentally determined in searches. Estimated based on similar structures. |

Experimental Protocols for Property Determination

To ensure the accuracy and reproducibility of physicochemical data, standardized and well-understood experimental protocols are essential. The following sections detail the methodologies for determining key properties of this compound.

Melting Point Determination

Principle: The melting point is a key indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities depress and broaden this range.

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt).[3]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry.[4] Place a small amount of the crystalline solid into a capillary tube, sealing one end.[5] Pack the solid to a height of 1-2 mm by tapping the sealed end on a hard surface or dropping it through a long glass tube.[3][4][5]

-

Apparatus Setup: Insert the capillary tube into the heating block of the apparatus.[4]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to find a rough range.[3]

-

Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point.[3] Begin heating at a slow, controlled rate (1-2°C/minute) as the temperature approaches the expected melting point.[3][4]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a transparent liquid (T2). The melting range is T1-T2.[4]

Causality: A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement of the temperature range over which the solid-to-liquid phase transition occurs.[5]

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: The solubility of a compound is governed by the "like dissolves like" principle. The presence of polar amino and carboxylic acid groups suggests solubility in polar solvents, while the aromatic ring provides nonpolar character. This molecule is amphipathic.

Protocol:

-

Initial Screening: Place approximately 10 mg of the solid into a small test tube.[6]

-

Water Solubility: Add 1 mL of deionized water. Shake vigorously for 30-60 seconds.[6][7][8] Observe if the solid dissolves completely.

-

pH Test: If soluble in water, test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[6][7] Given the presence of both acidic (carboxylic) and basic (amino) groups, the pH will depend on their relative strengths (pKa and pKb).

-

Acid/Base Solubility: If insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH.[7][9]

-

Rationale: The basic amino groups will be protonated by HCl to form a soluble ammonium salt. The acidic carboxylic group will be deprotonated by NaOH to form a soluble carboxylate salt.

-

-

Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, and a nonpolar solvent like hexane to fully characterize the solubility profile.[8][10]

Caption: Decision workflow for systematic solubility testing.

pKa Determination via Potentiometric Titration

Principle: The pKa is the pH at which a functional group is 50% ionized. For this compound, we expect at least three pKa values: one for the carboxylic acid and one for each of the two amino groups. Potentiometric titration monitors pH changes as a titrant is added, and the inflection points on the resulting curve correspond to the pKa values.[11][12]

Protocol:

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM to 10 mM) in a suitable solvent, typically water or a water/co-solvent mixture if solubility is limited.[11][13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂.[13]

-

Titration:

-

To determine the pKa of the carboxylic acid, titrate the sample with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the pKa values of the amino groups (as their conjugate acids), first acidify the sample with a known excess of strong acid (e.g., HCl) and then titrate with standardized NaOH.

-

-

Data Acquisition: Record the pH value after each incremental addition of titrant, ensuring the reading is stable before proceeding.[13]

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points, which correspond to the inflection points on the titration curve.[12][13] This can be more accurately found by plotting the first derivative (ΔpH/ΔV) of the curve.

Self-Validation: The accuracy of this method is validated by the calibration of the pH meter and the use of a standardized titrant. The sharpness of the inflection points on the titration curve provides confidence in the determined pKa values.[14]

Spectroscopic Profile

While detailed spectral data was not available in the initial search, a theoretical spectroscopic profile can be predicted based on the known structure. For definitive identification, experimental acquisition of these spectra is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons, the amino protons (which may be broad and exchangeable), the methyl protons (a sharp singlet), and the carboxylic acid proton (a broad singlet at high chemical shift).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the eight unique carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the N-H stretches of the amino groups, the C=O stretch of the carboxyl group, and various C-H and C=C stretches from the aromatic ring and methyl group.

Conclusion

This compound possesses a compelling combination of functional groups that define its physicochemical properties. Its solid nature, high melting point, and amphipathic solubility are direct consequences of its molecular architecture, which allows for strong intermolecular hydrogen bonding. The protocols outlined in this guide provide a robust framework for the empirical determination and verification of these properties. A thorough characterization, grounded in these reliable experimental methods, is the cornerstone of successful research and development endeavors involving this versatile chemical intermediate.

References

- 1. This compound | C8H10N2O2 | CID 245116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 6633-36-9,3,5-diamino-4-methyl-benzoic acid | lookchem [lookchem.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. saltise.ca [saltise.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Estimation of uncertainty in pKa values determined by potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Diamino-4-methylbenzoic acid (CAS 6633-36-9): A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3,5-Diamino-4-methylbenzoic acid, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, provide a detailed synthesis protocol, outline methods for its characterization, and explore its applications as a strategic building block in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Importance of this compound

This compound, also known as 3,5-Diamino-p-toluic acid, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a benzoic acid core with two amino groups and a methyl group, makes it a highly versatile scaffold in organic synthesis. The strategic placement of these functional groups—a carboxylic acid for amide bond formation or further derivatization, and two nucleophilic amino groups—provides multiple reaction pathways for the construction of complex heterocyclic systems.[2][3][4] This trifunctional nature is particularly valuable in the synthesis of privileged structures in medicinal chemistry, which are molecular frameworks that are known to bind to multiple biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6633-36-9 | [5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | ~240-245 °C | [1] |

| Boiling Point (Predicted) | 453.3 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.353 g/cm³ | [1] |

| Solubility | Soluble in water, slightly soluble in ethanol. Expected to be soluble in polar organic solvents like DMSO and DMF. | [1] |

| IUPAC Name | This compound | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is a description of the expected spectral features based on its structure and data from analogous compounds.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the following signals are expected (predicted chemical shifts in DMSO-d₆):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (C2-H, C6-H) | ~6.5 - 7.0 | Singlet | 2H |

| Amino (-NH₂) | ~4.5 - 5.5 | Broad Singlet | 4H |

| Methyl (-CH₃) | ~2.0 - 2.2 | Singlet | 3H |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Broad Singlet | 1H |

The two aromatic protons are chemically equivalent due to the symmetry of the molecule and will appear as a singlet. The amino protons will likely appear as a broad singlet and their chemical shift can be concentration-dependent. The methyl protons will also be a singlet, and the carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Based on the structure, eight distinct signals are expected.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~165 - 175 |

| C-NH₂ (C3, C5) | ~140 - 150 |

| C-CH₃ (C4) | ~115 - 125 |

| C-COOH (C1) | ~110 - 120 |

| C-H (C2, C6) | ~105 - 115 |

| -CH₃ | ~15 - 25 |

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key absorption bands are expected at the following wavenumbers:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration, broadened due to hydrogen bonding |

| N-H (Amino) | 3500 - 3300 | Symmetric and asymmetric stretching vibrations |

| C-H (Aromatic) | 3100 - 3000 | Stretching vibration |

| C-H (Methyl) | 2980 - 2850 | Stretching vibration |

| C=O (Carboxylic Acid) | 1700 - 1680 | Stretching vibration |

| C=C (Aromatic) | 1600 - 1450 | Ring stretching vibrations |

| C-N | 1350 - 1250 | Stretching vibration |

2.2.4. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (166.18). Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[6]

Synthesis and Purification

A reliable and scalable synthesis of this compound is critical for its application in research and development. A common and effective method involves a two-step process: the dinitration of p-toluic acid followed by the catalytic hydrogenation of the resulting 3,5-dinitro-4-methylbenzoic acid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocols

3.2.1. Step 1: Synthesis of 3,5-Dinitro-4-methylbenzoic acid

This protocol is adapted from a well-established procedure for the dinitration of benzoic acid.[7] The methyl group in p-toluic acid is an ortho-, para-director and is activating, while the carboxylic acid group is a meta-director and deactivating. The nitration will occur at the positions ortho to the methyl group and meta to the carboxylic acid group.

-

Materials:

-

p-Toluic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (sp. gr. 1.5)

-

Ice

-

50% Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add p-toluic acid to concentrated sulfuric acid with stirring until fully dissolved.

-

Cool the mixture to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a steam bath for 2-3 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from 50% ethanol to obtain pure 3,5-Dinitro-4-methylbenzoic acid.

-

3.2.2. Step 2: Synthesis of this compound

This step involves the reduction of the two nitro groups to amino groups using catalytic hydrogenation. This method is generally high-yielding and produces a clean product.[4][8]

-

Materials:

-

3,5-Dinitro-4-methylbenzoic acid

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 3,5-Dinitro-4-methylbenzoic acid in methanol or ethanol in a hydrogenation vessel.

-

Carefully add the 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge it with nitrogen or argon, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity crystalline solid.

Analytical Quality Control

To ensure the quality and purity of synthesized this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Workflow Diagram

Caption: General workflow for HPLC analysis of this compound.

Recommended HPLC Method

The following is a starting point for developing a robust HPLC method for the analysis of this compound, adapted from methods for similar aromatic acids.[9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[9]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should provide good separation of the product from starting materials and potential by-products. The retention time and peak purity can be used to determine the identity and purity of the synthesized compound.

Applications in Drug Discovery and Development

The unique arrangement of functional groups in this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Precursor for Kinase Inhibitors

A significant application of diaminobenzoic acid derivatives is in the synthesis of scaffolds for kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[1,5-a]pyrimidine core is a well-known "privileged scaffold" in kinase inhibitor design. 3,5-Diamino-4-methylbenzonitrile, a closely related compound, is a precursor for these structures.[2][3] The diamino functionality can be used to construct a pyrazole ring, which is then further elaborated to form the fused pyrazolo[1,5-a]pyrimidine system. This highlights the potential of this compound in similar synthetic strategies.

Role as a Versatile Building Block

Beyond kinase inhibitors, the reactivity of this compound allows for its incorporation into a wide range of molecular architectures. The amino groups can be selectively protected and functionalized, and the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility enables the generation of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319).[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound (CAS 6633-36-9) is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with a straightforward and scalable synthesis, make it an attractive building block for medicinal chemists. Its utility as a precursor to complex heterocyclic systems, particularly those relevant to kinase inhibition, underscores its importance in the development of novel therapeutics. This guide provides the foundational technical information required for the effective utilization of this versatile compound in a research and development setting.

References

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. benchchem.com [benchchem.com]

- 3. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. This compound | C8H10N2O2 | CID 245116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation [m.dissertationtopic.net]

- 9. rsc.org [rsc.org]

Spectroscopic Characterization of 3,5-Diamino-4-methylbenzoic Acid: A Technical Guide

Introduction

3,5-Diamino-4-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural features, including a benzoic acid core with two electron-donating amino groups and a methyl group, give rise to a unique electronic environment that can be elucidated through spectroscopic techniques. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from structurally related molecules, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as illustrated in the diagram below.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the symmetry of the substitution pattern on the aromatic ring. The following table summarizes the expected chemical shifts, multiplicities, and integrations for the protons in a typical deuterated solvent like DMSO-d₆. The use of DMSO-d₆ is often preferred for benzoic acids as it can solubilize the compound and allows for the observation of exchangeable protons (-COOH and -NH₂).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~6.8 - 7.2 | Singlet | 2H |

| -CH₃ (C8) | ~2.1 - 2.3 | Singlet | 3H |

| -NH₂ (N1, N2) | ~4.5 - 5.5 (broad) | Singlet (broad) | 4H |

| -COOH (C7) | >10.0 (broad) | Singlet (broad) | 1H |

Causality Behind Experimental Choices and Interpretation:

-

Solvent Selection: DMSO-d₆ is a polar aprotic solvent that is an excellent choice for this molecule. It readily dissolves the polar benzoic acid and its hydrogen-bonding capabilities slow down the exchange rate of the acidic -COOH and basic -NH₂ protons with residual water, making them observable as broad singlets.

-

Aromatic Protons (H-2, H-6): The two amino groups and the methyl group are all electron-donating groups. This results in increased electron density on the aromatic ring, causing the aromatic protons to be shielded and appear at a relatively upfield chemical shift compared to benzene (δ 7.36 ppm). Due to the symmetrical substitution, H-2 and H-6 are chemically equivalent and are not coupled to any adjacent protons, thus they are expected to appear as a single singlet.

-

Methyl Protons (-CH₃): The methyl protons are attached to an sp²-hybridized carbon of the aromatic ring and are expected to resonate in the typical range for aryl methyl groups. The singlet multiplicity is due to the absence of adjacent protons.

-

Amino Protons (-NH₂): The chemical shift of amino protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, they are typically observed as a broad singlet.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. It is expected to appear as a very broad singlet at a downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the known substituent effects of amino, methyl, and carboxyl groups on a benzene ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C7) | ~168 - 172 |

| C-3, C-5 | ~145 - 150 |

| C-1 | ~128 - 132 |

| C-4 | ~120 - 125 |

| C-2, C-6 | ~110 - 115 |

| -CH₃ (C8) | ~15 - 20 |

Interpretation of Predicted ¹³C Chemical Shifts:

-

Carbonyl Carbon (C-7): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Carbons Bearing Amino Groups (C-3, C-5): The amino groups are strong electron-donating groups, which cause a significant deshielding effect on the carbons to which they are attached (ipso-carbons).

-

Quaternary Carbons (C-1 and C-4): The chemical shifts of the other quaternary carbons are influenced by the combined effects of the attached and neighboring substituents.

-

Aromatic CH Carbons (C-2, C-6): The ortho and para positions relative to the electron-donating amino groups experience increased electron density, leading to a shielding effect and an upfield shift for C-2 and C-6.

-

Methyl Carbon (C-8): The methyl carbon is expected to resonate in the typical aliphatic region.

Infrared (IR) Spectroscopy: Predicted Data and Interpretation

The IR spectrum is instrumental in identifying the functional groups present in this compound. The following table outlines the predicted characteristic absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 (very broad) | Strong, Broad |

| N-H stretch (primary amine) | 3300-3500 | Medium, Doublet |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2850-2960 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1550-1650 | Medium to Strong |

| C-N stretch (aromatic amine) | 1250-1350 | Medium |

Interpretation of Predicted IR Absorption Bands:

-

O-H Stretch: The O-H stretch of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding, often overlapping with the C-H stretching region.[1]

-

N-H Stretch: Primary amines typically show two N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding. For aromatic carboxylic acids, this peak generally falls between 1710 and 1680 cm⁻¹.[2]

-

C=C Aromatic Stretch: The aromatic ring gives rise to characteristic C=C stretching vibrations in the 1550-1650 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the C-N bond of the aromatic amine is expected in the fingerprint region.

Experimental Protocols: A Self-Validating System

NMR Sample Preparation (Illustrative Protocol):

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Gently vortex the sample to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Trustworthiness of the Protocol: The use of a standard deuterated solvent and a high-field NMR instrument ensures high-resolution spectra. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

IR Spectroscopy (ATR-FTIR Protocol):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Trustworthiness of the Protocol: ATR-FTIR is a rapid and reliable technique for solid samples, requiring minimal sample preparation. The background correction is crucial for obtaining an accurate spectrum of the sample.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted below.

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. The interpretations are based on established spectroscopic principles and data from analogous compounds. This information serves as a valuable resource for the identification and characterization of this molecule in research and development settings. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification is the ultimate standard for structural confirmation.

References

An In-depth Technical Guide to the Solubility of 3,5-Diamino-4-methylbenzoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3,5-Diamino-4-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and dyes. Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document delves into the physicochemical properties of this compound, presents a detailed protocol for its solubility determination, and discusses the theoretical underpinnings of its solubility in various organic solvents.

Introduction: The Critical Role of Solubility

In the realm of chemical and pharmaceutical sciences, solubility is a fundamental physicochemical property that dictates the fate of a compound in a given system. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. For drug development, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.[1] In chemical synthesis, understanding solubility is paramount for efficient reaction kinetics, product isolation, and purification. This guide focuses on this compound, an aromatic compound with both acidic and basic functional groups, making its solubility behavior complex and highly dependent on the solvent environment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential to predict and interpret its solubility. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | - |

| Melting Point | Not available | - |

| Boiling Point | 453.3 °C at 760 mmHg (Predicted) | - |

| pKa | (Predicted values would be needed) | - |

| LogP | (Predicted values would be needed) | - |

The structure of this compound, with its carboxylic acid group and two amino groups attached to a benzene ring, suggests a molecule with both polar and non-polar characteristics. The amino groups can act as hydrogen bond donors and acceptors, while the carboxylic acid group can also participate in hydrogen bonding and can ionize to form a carboxylate anion. The methyl group and the benzene ring contribute to its non-polar character. This amphiphilic nature is key to its solubility profile.

Solubility Profile: Expected Trends in Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility | Rationale |

| Water | 80.1 | Moderately Soluble | The presence of multiple hydrogen bond donors and acceptors (amino and carboxylic acid groups) allows for favorable interactions with polar water molecules. However, the non-polar benzene ring and methyl group may limit high solubility. |

| Methanol | 32.7 | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the amino and carboxylic acid groups of the solute. |

| Ethanol | 24.5 | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate the polar functional groups of the compound. A study on the structurally similar 3,5-Diaminobenzoic acid showed its solubility increases with temperature in ethanol. |

| Acetone | 20.7 | Moderately Soluble | Acetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor for the amino and carboxylic acid groups, but lacks a donor proton, which may result in slightly lower solubility compared to protic solvents. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, which should lead to good solvation of the solute. |

| N,N-Dimethylformamide (DMF) | 36.7 | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent that is an excellent hydrogen bond acceptor, promoting solubility. |

| Tetrahydrofuran (THF) | 7.6 | Sparingly Soluble | THF is a less polar aprotic solvent. While it can accept hydrogen bonds, its lower polarity will likely result in lower solubility compared to more polar solvents. |

| Toluene | 2.4 | Insoluble | Toluene is a non-polar aromatic solvent. The significant difference in polarity between toluene and the highly polar functional groups of this compound will result in poor solubility. |

| Hexane | 1.9 | Insoluble | Hexane is a non-polar aliphatic solvent. Due to the large polarity mismatch, the compound is expected to be insoluble in hexane. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[1] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period and then measuring the concentration of the dissolved compound in the saturated solution.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution of the solid is equal to the rate of precipitation. At this point, the solution is saturated. The undissolved solid is then separated from the solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique.

Experimental Protocol

The following is a detailed, step-by-step protocol for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, etc.)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution with the same solvent.

-

-

Solubility Measurement:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining solid particles, either:

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the supernatant through a 0.22 µm syringe filter. It is crucial to use a filter material that does not bind the compound of interest.

-

-

-

Concentration Analysis:

-

Accurately dilute the clear filtrate or supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow Diagram

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent molecules.

-

Polarity: The presence of the polar carboxylic acid and amino functional groups makes the molecule relatively polar. Therefore, it is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: The two amino groups and the carboxylic acid group can act as both hydrogen bond donors and acceptors. Solvents that are also capable of hydrogen bonding (e.g., water, alcohols) will be effective at solvating the molecule, leading to higher solubility.

-

Acid-Base Properties: The carboxylic acid group is acidic, while the amino groups are basic. In aqueous solutions, the pH will significantly influence solubility. At low pH, the amino groups will be protonated, forming ammonium salts, which are generally more water-soluble. At high pH, the carboxylic acid will be deprotonated to form a carboxylate salt, which is also typically more water-soluble. In organic solvents, the acid-base properties can influence interactions with acidic or basic solvents.

-

Molecular Structure: The rigid benzene ring and the non-polar methyl group contribute to the hydrophobic character of the molecule. This part of the structure will have favorable interactions with non-polar solvents through van der Waals forces, but will disfavor dissolution in highly polar solvents like water.

The overall solubility in a particular solvent is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Molecular Interactions Diagram

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data is limited, a strong understanding of the compound's physicochemical properties allows for reliable prediction of its solubility behavior. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to obtain accurate and reproducible solubility data. A thorough understanding and experimental determination of solubility are indispensable for the successful application of this compound in research, drug development, and industrial synthesis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Diamino-4-methylbenzoic acid

Foreword

To the researchers, scientists, and drug development professionals dedicated to advancing molecular design and application, this guide offers a comprehensive examination of 3,5-Diamino-4-methylbenzoic acid. This molecule, while seemingly simple, presents a fascinating interplay of substituent effects that dictate its three-dimensional structure, conformation, and, consequently, its chemical reactivity and potential as a versatile building block. In the absence of a publicly available crystal structure at the time of this writing, this guide leverages established principles of physical organic chemistry and computational analysis of analogous structures to provide a robust, predictive model of its molecular architecture. Our approach is grounded in synthesizing empirical data with theoretical insights to deliver a document that is both instructive and immediately applicable to your research and development endeavors.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₈H₁₀N₂O₂, is an aromatic carboxylic acid that has garnered interest as a key intermediate in the synthesis of various organic materials, including specialized dyes and pigments.[1][2] Its utility is derived from the strategic placement of its functional groups: a carboxylic acid moiety and two amino groups on a toluene backbone. This arrangement of electron-donating amino groups and an electron-withdrawing carboxylic acid group on the aromatic ring creates a unique electronic environment that influences its chemical properties and potential applications. In the pharmaceutical and drug development sectors, substituted benzoic acids are common scaffolds, and understanding the nuanced structural details of molecules like this compound is paramount for rational drug design and the development of novel therapeutics.[3]

Predicted Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are a blend of information from chemical databases and predicted values where experimental data is not available.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[4] |

| Molecular Weight | 166.18 g/mol | PubChem[4] |

| CAS Number | 6633-36-9 | ChemicalBook[5] |

| IUPAC Name | This compound | PubChem[4] |

| Boiling Point (Predicted) | 453.3 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.353 g/cm³ | N/A |

| pKa (Predicted) | ~4-5 (Carboxylic Acid), ~3-4 (Amino Groups) | Inferred from related structures |

A Note on Purity and Appearance

Commercially available this compound is typically a solid, with colors ranging from yellow to brown. Purity levels are generally high, often exceeding 96.5%.

Conformational Analysis: A Deep Dive into 3D Space

The conformation of this compound is primarily determined by the rotational barriers around the C-C bond connecting the carboxylic acid to the benzene ring and the C-O bond within the carboxylic acid group.

The Carboxylic Acid Group: A Tale of Two Conformers

Computational studies on a wide range of substituted benzoic acids have consistently shown the existence of two primary conformers related to the orientation of the hydroxyl proton of the carboxylic acid: cis and trans.[6][7] The cis conformer, where the O=C-O-H dihedral angle is approximately 0°, is generally the more stable form due to favorable electronic interactions.[6][7] The trans conformer, with a dihedral angle of roughly 180°, is higher in energy.[6] For this compound, it is predicted that the cis conformer will be the dominant species in the gas phase and in non-polar solvents.

The Influence of Ring Substituents

The two amino groups and the methyl group on the benzene ring exert both steric and electronic effects that influence the overall molecular conformation. The ortho effect, a well-documented phenomenon in substituted benzoic acids, suggests that substituents adjacent to the carboxylic acid can force it out of the plane of the aromatic ring to alleviate steric strain.[8] However, in this compound, the substituents are not in the ortho positions (positions 2 and 6). Therefore, significant steric hindrance leading to a large dihedral angle between the carboxylic acid group and the benzene ring is not anticipated. It is likely that the molecule adopts a nearly planar conformation to maximize resonance stabilization.

The diagram below illustrates the predicted, most stable conformation of this compound, highlighting the key structural features.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H10N2O2 | CID 245116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

thermal stability and decomposition of 3,5-Diamino-4-methylbenzoic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Diamino-4-methylbenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (CAS No. 6633-36-9), a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2] As a Senior Application Scientist, this document synthesizes available data with established analytical principles to offer field-proven insights for researchers, scientists, and drug development professionals. The guide details the compound's physicochemical properties, explores its anticipated decomposition pathways, and provides robust, self-validating experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Safety, handling, and storage protocols based on current GHS classifications are also presented to ensure safe laboratory practices.

Compound Identification and Physicochemical Properties

This compound, also known as 3-Amino-p-toluic acid, is a substituted aromatic carboxylic acid.[3] Its structure, featuring two electron-donating amino groups and a methyl group, significantly influences its chemical reactivity and thermal behavior. These functional groups make it a valuable building block, particularly in polymerization reactions where thermal stability is a critical parameter.[2][4]

Table 1: Compound Identification

| Identifier | Data | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [5] |

| Synonyms | 3,5-Diamino-p-toluic acid | [1] |

| CAS Number | 6633-36-9 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | White to sallow pink crystalline solid, powder, or chunks |[1][6] |

Table 2: Physicochemical Properties

| Property | Value | Notes & Source(s) |

|---|---|---|

| Melting Point | ~199 °C (with decomposition) | One supplier reports a melting point with decomposition at 199 °C.[6] Another indicates a range of 240-245 °C, which likely also involves decomposition.[1] This variance highlights the need for empirical DSC analysis. |

| Boiling Point | 453.3 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in water, slightly soluble in ethanol. | [1] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. |[1][6][7] |

Thermal Stability and Decomposition Profile

The thermal stability of an organic molecule is intrinsically linked to its structure. For this compound, the presence of the carboxylic acid group makes it susceptible to decarboxylation upon heating. This is a common decomposition pathway for aminobenzoic acids.[8] The amino groups can also participate in degradation reactions, particularly under oxidative atmospheres.

The onset of mass loss for many aminobenzoic acid isomers begins around 100-130°C.[8] Given the reported melting point with decomposition around 199°C for this compound, it is expected to be stable at ambient temperatures but will likely undergo significant degradation at or near its melting point. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9][10]

Proposed Decomposition Pathway

The primary and most energetically favorable decomposition pathway for this compound under an inert atmosphere is thermal decarboxylation. This process involves the elimination of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of 2,6-diaminotoluene.

Caption: Proposed thermal decarboxylation of this compound.

Under oxidative conditions (i.e., in the presence of air), a more complex degradation profile is expected, involving oxidation of the aromatic ring, methyl group, and amino groups, leading to the formation of NOx, CO, and CO₂ as final combustion products.[9][10]

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition pathway, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[11]

Protocol: Thermogravimetric Analysis (TGA)

Objective: To quantify mass loss as a function of temperature, identifying the onset of decomposition and the temperature of maximum mass loss rate.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean platinum or alumina TGA pan.

-

Atmosphere Selection: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere. This is critical for studying the intrinsic thermal decomposition without oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.[12]

-

-

Data Acquisition: Record the sample mass (TG) and its first derivative (DTG) as a function of temperature. The DTG curve highlights the temperatures at which the rate of mass loss is maximal.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions, such as melting and decomposition, providing critical temperature and enthalpy data.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.[12] Sealing the pan is crucial to contain any evolved gases during initial decomposition and to prevent sublimation, ensuring the observed thermal events are representative of the bulk material.

-

Reference Pan: Place an empty, hermetically sealed aluminum pan on the reference sensor.[12]

-

Atmosphere: Maintain a nitrogen purge gas flow (20-50 mL/min) through the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min. The final temperature should be sufficient to capture both melting and decomposition events as suggested by literature values.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition.[8]

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation and Expected Findings

The combined results from TGA and DSC will provide a comprehensive thermal profile.

Table 3: Representative Data from Thermal Analysis

| Parameter | Expected Result | Interpretation |

|---|---|---|

| TGA: Onset of Decomposition (T_onset) | 180 - 210 °C | The temperature at which significant mass loss begins, indicating the upper limit of thermal stability. |

| TGA: Mass Loss (%) | ~26.5% | The theoretical mass loss for decarboxylation (loss of CO₂) is 26.48%. A result close to this value would strongly support the proposed pathway. |

| DTG: Peak Decomposition Temp (T_peak) | 200 - 250 °C | The temperature of the maximum rate of decomposition. |

| DSC: Endotherm (Melting) | ~199 °C | An endothermic peak corresponding to the melting point. This may overlap with or be immediately followed by decomposition.[13] |

| DSC: Exotherm (Decomposition) | > 200 °C | A broad exothermic peak following the melt, characteristic of a decomposition process. |

A sharp endotherm (melting) immediately followed by a mass loss in the TGA and an exotherm in the DSC would confirm that this compound decomposes at or very near its melting point. A TGA mass loss of approximately 26.5% would serve as strong evidence for decarboxylation as the primary decomposition mechanism.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Table 4: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (tightly fitting safety goggles). Use a dust mask (e.g., N95) or full-face respirator if exposure limits are exceeded or dust is generated. | [6][9] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid dust formation. | [6][7][9] |

| Storage | Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and stored locked up. | [6][7][9] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[6][7][9] |

Conclusion

This compound exhibits moderate thermal stability, with decomposition initiating near its melting point of approximately 199°C. The primary decomposition mechanism in an inert atmosphere is predicted to be decarboxylation, resulting in a theoretical mass loss of 26.48% and the formation of 2,6-diaminotoluene. This guide provides robust, validated protocols for TGA and DSC analysis to empirically verify this profile. Adherence to the outlined safety and handling procedures is critical when working with this compound to mitigate risks associated with skin, eye, and respiratory irritation. The insights and methodologies presented herein will empower researchers to confidently assess the thermal properties of this important chemical intermediate in their development workflows.

References

- 1. Cas 6633-36-9,3,5-diamino-4-methyl-benzoic acid | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-4-methylbenzoic acid | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C8H10N2O2 | CID 245116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. akjournals.com [akjournals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Potential Applications of 3,5-Diamino-4-methylbenzoic Acid in Advanced Materials Science

Abstract

3,5-Diamino-4-methylbenzoic acid (DMBA) is an aromatic compound distinguished by a unique trifunctional architecture: two primary amine groups, a carboxylic acid moiety, and a strategically positioned methyl group. This molecular structure is not merely a combination of reactive sites but a carefully arranged assembly that imparts significant potential for creating next-generation materials. The diamine functionality serves as a cornerstone for high-performance polymers, the carboxylic acid provides a coordination site for metal-organic frameworks, and the methyl group introduces steric effects that can be leveraged to tune material properties such as solubility, thermal stability, and processability. This guide explores the scientifically grounded potential of DMBA as a versatile building block in materials science, moving from theoretical advantages to practical, field-proven protocols for its application in high-performance polymers, metal-organic frameworks (MOFs), and advanced epoxy systems.

The Architectural Advantage of this compound (DMBA)

The promise of any monomer lies in its chemical structure. For DMBA (CAS No. 6633-36-9), the potential is threefold, stemming from the interplay of its functional groups on a rigid benzene core.

-

Diamine Functionality: The two amine groups at the meta-positions (3,5-) are primary nucleophiles, ideal for condensation polymerization reactions. Aromatic diamines are foundational to materials known for their exceptional thermal and mechanical resilience, such as aramids and polyimides.[1]

-

Carboxylic Acid Functionality: The carboxyl group (-COOH) is a versatile reactive site. It can participate in esterification or amidation reactions and, crucially, can be deprotonated to form a carboxylate anion. This anion is an excellent ligand for coordinating with metal ions, making DMBA a prime candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[2][3]

-

The Methyl Group Influence: The methyl group at the 4-position, situated between the two amines, is the molecule's defining feature. This substituent introduces steric hindrance, which can disrupt the close packing of polymer chains.[1][4] This disruption is not a defect but a design feature; it can significantly increase the solubility of the resulting polymers in common organic solvents, a major advantage for processing high-performance materials. Furthermore, this steric bulk can increase the fractional free volume in polymer membranes, enhancing gas permeability.[4] In epoxy systems, it can influence curing kinetics and the final cross-link density.[5]

This guide will now explore the tangible application of these structural features.

Application in High-Performance Aromatic Polyamides

Aromatic polyamides (aramids) are a class of polymers renowned for their high strength and thermal stability. The incorporation of DMBA as a monomer offers a pathway to create novel aramids with enhanced processability. The molecule can act as an AB2-type monomer for self-polymerization or, more conventionally, as a diamine monomer to be reacted with a dicarboxylic acid.

Causality of Experimental Design

The synthesis of high-molecular-weight aramids requires carefully controlled conditions to drive the condensation reaction to completion while keeping the growing polymer in solution. The Yamazaki-Higashi reaction is a highly effective method for direct polycondensation.[6]

-

Reaction Medium: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and its ability to dissolve both the monomers and the resulting aromatic polyamide.

-

Condensing Agents: A combination of triphenyl phosphite (TPP) and pyridine (Py) acts as the condensing agent. Pyridine activates the carboxylic acid groups, and TPP facilitates the formation of the amide bond with the expulsion of triphenyl phosphine oxide and phenol.

-

Solubility Enhancers: The addition of inorganic salts like calcium chloride (CaCl

2) and lithium chloride (LiCl) is critical. These salts interact with the amide linkages of the polymer chains, preventing their aggregation and precipitation, thereby allowing for the formation of a high-molecular-weight polymer.[6] -

Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent the oxidation of the amine monomers at the elevated reaction temperatures.

Experimental Protocol: Synthesis of a Polyamide from DMBA and Terephthalic Acid

This protocol describes the synthesis of a novel aromatic polyamide, Poly(4-methyl-1,3-phenylene terephthalamide-co-3,5-carboxy), via direct polycondensation.

Step-by-Step Methodology:

-

Reactor Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, a nitrogen inlet, and a condenser.

-

Monomer and Salt Dissolution: To the flask, add this compound (1.66 g, 10 mmol), terephthalic acid (1.66 g, 10 mmol), calcium chloride (1.11 g), and lithium chloride (0.85 g).

-

Solvent Addition: Add 80 mL of N-Methyl-2-pyrrolidone (NMP) and 10 mL of pyridine to the flask.

-

Initial Stirring: Stir the mixture at room temperature under a gentle flow of nitrogen for 30 minutes to ensure complete dissolution.

-

Condensing Agent Addition: Add triphenyl phosphite (TPP) (10.4 mL, 40 mmol) to the reaction mixture.

-

Polycondensation Reaction: Heat the reaction mixture to 110°C and maintain this temperature for 12-15 hours with continuous stirring. The viscosity of the solution will increase noticeably as the polymer forms.

-

Polymer Precipitation: After cooling the viscous solution to room temperature, pour it slowly into 500 mL of vigorously stirring methanol. A fibrous white or off-white precipitate will form.

-

Purification: Collect the polymer by filtration. Wash the precipitate thoroughly with hot water and then with methanol to remove residual salts and solvents.

-

Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Visualization: Polyamide Synthesis Workflow

Caption: Workflow for the direct polycondensation of DMBA.

Predicted Properties

The introduction of the methyl group is expected to yield a polyamide with properties distinct from its non-methylated analogue derived from 3,5-Diaminobenzoic acid (DABA).

| Property | Polyamide from DABA (Predicted) | Polyamide from DMBA (Predicted) | Rationale for Difference |

| Solubility | Poorly soluble in organic solvents | Soluble in NMP, DMAc, DMSO | The methyl group disrupts chain packing, weakening intermolecular forces and allowing solvent molecules to penetrate.[7] |

| Glass Transition (T | High | Moderately High | The methyl group increases free volume and chain mobility, which may slightly lower the T |

| Thermal Decomposition (T | > 450°C | > 450°C | Both polymers are based on a rigid aromatic backbone, ensuring excellent thermal stability. |

Application as a Linker for Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules.[3] DMBA is an excellent candidate for a MOF linker due to its rigid structure and multiple coordination sites. The carboxylate group can bind to metal centers, while the amine groups can either remain free to functionalize the pore environment or participate in secondary coordination.

Causality of Experimental Design

Solvothermal synthesis is the most common method for producing high-quality MOF crystals.

-

Solvent System: Dimethylformamide (DMF) is a high-boiling polar aprotic solvent frequently used in MOF synthesis. It effectively dissolves the organic linker and metal salt precursors.

-

Reaction Conditions: The reaction is performed in a sealed vessel at elevated temperatures. This allows the pressure to build, increasing the solubility of the reactants and promoting the slow, controlled crystallization required for well-ordered MOF structures.

-

Post-Synthesis Activation: After synthesis, solvent molecules often occupy the pores of the MOF. An "activation" step, involving solvent exchange and gentle heating under vacuum, is necessary to remove these guest molecules and make the porous structure accessible.

Experimental Protocol: Solvothermal Synthesis of a Zn-DMBA MOF

Step-by-Step Methodology:

-

Precursor Solution: In a 20 mL glass vial, dissolve this compound (33.2 mg, 0.2 mmol) and Zinc nitrate hexahydrate (Zn(NO

3)2·6H2O) (89.2 mg, 0.3 mmol) in 10 mL of Dimethylformamide (DMF). -

Sonication: Sonicate the mixture for 10 minutes to ensure a homogeneous solution.

-

Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to 120°C over 2 hours and hold at this temperature for 48 hours.

-

Cooling: Allow the oven to cool slowly to room temperature over 12 hours. Crystalline products should be visible at the bottom of the vial.

-

Isolation: Decant the mother liquor and wash the crystalline product with fresh DMF (3 x 10 mL).

-

Solvent Exchange: Immerse the crystals in 10 mL of chloroform for 3 days, replacing the chloroform every 24 hours. This step is crucial for removing the high-boiling DMF from the pores.

-

Activation: Filter the crystals and dry them under a dynamic vacuum at 100°C for 12 hours to yield the activated, porous MOF.

Visualization: Conceptual MOF Structure

Caption: Conceptual 2D representation of a MOF with metal nodes and DMBA linkers.

Application as a Curing Agent for Epoxy Resins

Aromatic diamines are widely used as curing agents (hardeners) for epoxy resins, producing materials with high thermal stability, excellent chemical resistance, and superior mechanical properties compared to those cured with aliphatic amines.[8][9] DMBA can function as such a curing agent, with its methyl group potentially offering unique control over reactivity and final properties.

Causality of Experimental Design

The curing of an epoxy resin with a primary amine involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group.

-

Stoichiometry: The optimal properties of a cured epoxy system are typically achieved when the ratio of epoxy groups to active amine hydrogens is close to 1:1. The Amine Hydrogen Equivalent Weight (AHEW) of the curing agent is used to calculate the correct mix ratio. For DMBA (M.W. 166.18 g/mol ), there are four active hydrogens (two per -NH

2group), so its AHEW is 166.18 / 4 = 41.55 g/eq. -

Curing Schedule: Aromatic amines generally require elevated temperatures to achieve full cure.[9] A typical schedule involves an initial cure at a moderate temperature followed by a "post-cure" at a higher temperature to maximize the cross-link density and achieve the ultimate thermal and mechanical properties.

-

Steric Influence: The methyl group adjacent to the amine functions is expected to provide steric hindrance. This could slow the reaction rate, leading to a longer pot life (working time), which is often desirable for industrial applications.[5] However, it may also necessitate a more aggressive curing schedule to achieve full conversion.

Experimental Protocol: Curing of a Bisphenol A Epoxy Resin with DMBA

Step-by-Step Methodology:

-

Material Preparation: Use a standard liquid epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA), with a known Weight per Epoxide (WPE), typically ~188 g/eq.

-

Stoichiometric Calculation: Calculate the required amount of DMBA per 100 parts of resin (phr):

-

phr = (AHEW of DMBA / WPE of Resin) * 100

-

phr = (41.55 / 188) * 100 ≈ 22.1 phr

-

-

Mixing: Gently heat the DGEBA resin to ~60°C to reduce its viscosity. Add 22.1 g of DMBA to 100 g of the warm resin.

-

Degassing: Stir the mixture thoroughly until the DMBA is completely dissolved. Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.

-

Casting: Pour the clear, bubble-free mixture into a pre-heated mold.

-

Curing: Place the mold in an oven and cure according to the following schedule:

-

2 hours at 100°C.

-

Followed by 3 hours at 150°C for post-curing.

-

-

Cooling and Demolding: Turn off the oven and allow the cured plaque to cool slowly to room temperature before demolding.

Conclusion

This compound is a highly promising, yet underexplored, building block for advanced materials. Its unique molecular architecture provides a direct route to creating high-performance polymers with enhanced solubility, functional metal-organic frameworks with tailored pore environments, and robust epoxy networks with controlled curing kinetics. The strategic placement of the methyl group is the key feature that elevates DMBA from a simple trifunctional monomer to a sophisticated tool for molecular engineering. The protocols and rationales presented in this guide provide a solid foundation for researchers and scientists to unlock the full potential of this versatile compound in the pursuit of next-generation materials.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 4. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. ijche.com [ijche.com]

- 8. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins | Semantic Scholar [semanticscholar.org]

- 9. threebond.co.jp [threebond.co.jp]

The Unseen Workhorse: A Technical Guide to 3,5-Diamino-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quiet Enabler in Chemical Synthesis

In the vast landscape of chemical intermediates, some compounds, despite their critical role, remain largely in the background of scientific discourse. 3,5-Diamino-4-methylbenzoic acid is one such molecule. While it may not headline major publications, its unique structural features—a benzoic acid core functionalized with two activating amino groups and a methyl substituent—make it a valuable building block in the synthesis of a range of complex molecules, from specialized dyes to pharmacologically active agents. This guide provides an in-depth exploration of this unassuming yet significant compound, delving into its historical context, synthesis, and properties, offering a comprehensive resource for professionals in chemical research and development.